1-(Chloromethyl)-1-hexylcyclopropane
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Overview
Description
1-(Chloromethyl)-1-hexylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a chloromethyl group and a hexyl chain. The molecular formula for this compound is C10H19Cl.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-hexylcyclopropane can be synthesized through various methods. One common approach involves the chloromethylation of cyclopropane derivatives. The reaction typically uses chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds through the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield derivatives such as amines, ethers, or thioethers.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in hydrocarbons or alcohols.
Scientific Research Applications
1-(Chloromethyl)-1-hexylcyclopropane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-hexylcyclopropane involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
1-Methylcyclopropane: A cyclopropane derivative with a methyl group.
1-(Bromomethyl)-1-hexylcyclopropane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-(Chloromethyl)-1-hexylcyclopropane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-hexylcyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3 |
InChI Key |
AYZNOYOIAYOAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC1)CCl |
Origin of Product |
United States |
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